2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Overview
Description
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with a methoxy-benzyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyrazolopyrimidine precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
5-Arylazothiazoles: Exhibits a broad spectrum of biological activities, including antibacterial and antifungal properties.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their potential as enzyme inhibitors and therapeutic agents
Uniqueness
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione stands out due to its unique structural features and the presence of the methoxy-benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-9-4-2-8(3-5-9)6-17-7-10-11(16-17)12(18)15-13(19)14-10/h2-5,7H,6H2,1H3,(H2,14,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXOWKQGZNTQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=N2)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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